![molecular formula C34H16N4O2 B12685902 3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione CAS No. 4578-87-4](/img/structure/B12685902.png)
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,13,20,30-tetrazadecacyclo[1616214,8121,2502,13015,35019,30032,36012,38029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione” is a highly complex organic molecule Its structure suggests a highly intricate arrangement of multiple cyclic and polycyclic systems, which could imply significant stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of various cyclic intermediates. Typical synthetic routes might include:
Cyclization reactions: These could involve the use of catalysts to form the multiple ring structures.
Functional group transformations: Steps to introduce or modify functional groups to achieve the desired structure.
Purification: Techniques such as chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient methods. This might involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis equipment: To handle the complexity and scale of the reactions.
Quality control: Rigorous testing to ensure consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound could undergo various types of chemical reactions, including:
Oxidation and reduction: Depending on the functional groups present.
Substitution reactions: Particularly if there are reactive sites within the molecule.
Addition reactions: If there are double or triple bonds present.
Common Reagents and Conditions
Reagents and conditions would depend on the specific reactions being performed but might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific transformations being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, such a compound could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, it might be investigated for its potential biological activity, such as binding to specific proteins or influencing cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action would depend on the specific application but might involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: Such as signaling pathways, metabolic pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other polycyclic or macrocyclic molecules with complex structures.
Uniqueness
The uniqueness of the compound could lie in its specific arrangement of rings and functional groups, which might confer unique chemical, physical, or biological properties.
Eigenschaften
CAS-Nummer |
4578-87-4 |
|---|---|
Molekularformel |
C34H16N4O2 |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione |
InChI |
InChI=1S/C34H16N4O2/c39-33-21-16-14-20-30-22(34(40)38-26-12-4-8-18-6-2-10-24(28(18)26)36-32(20)38)15-13-19(29(21)30)31-35-23-9-1-5-17-7-3-11-25(27(17)23)37(31)33/h1-16H |
InChI-Schlüssel |
IPYWJOCVDVIJND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC1=C9C8=CC=C1)C(=O)N4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



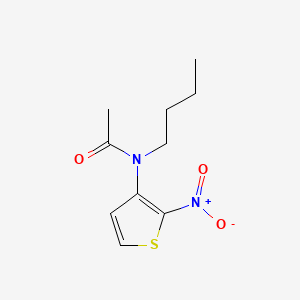
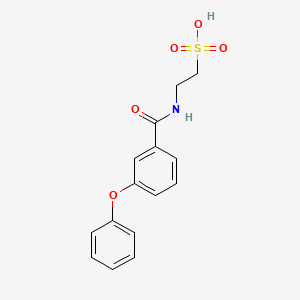
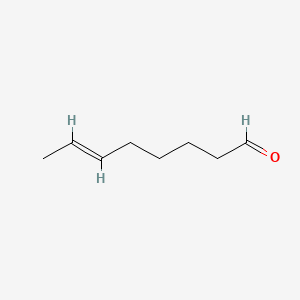

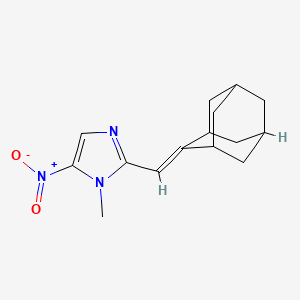
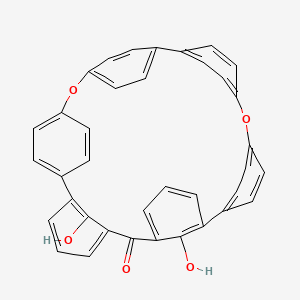
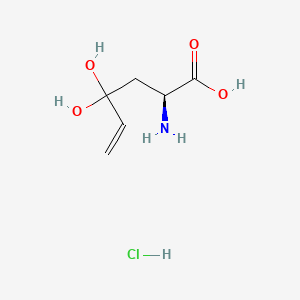
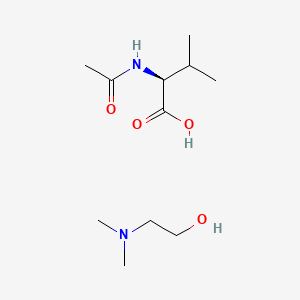
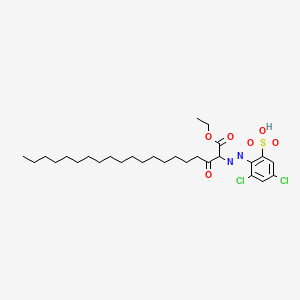

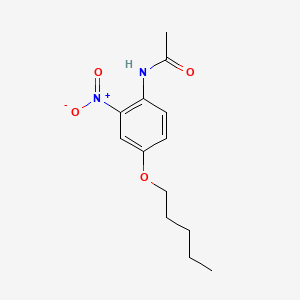
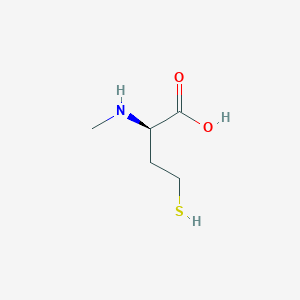
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
